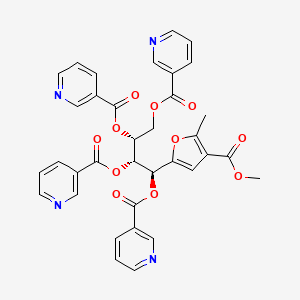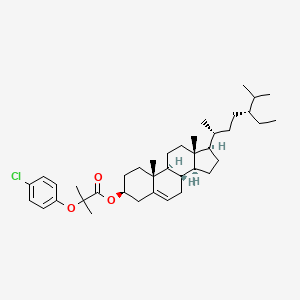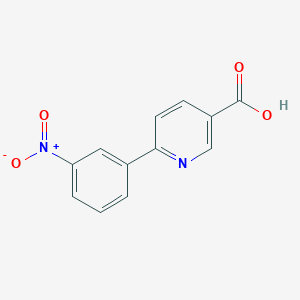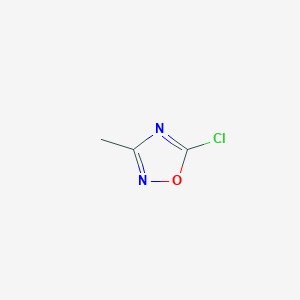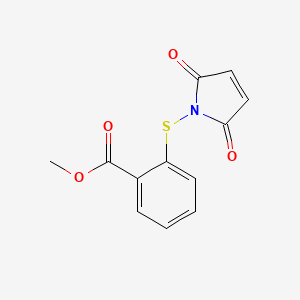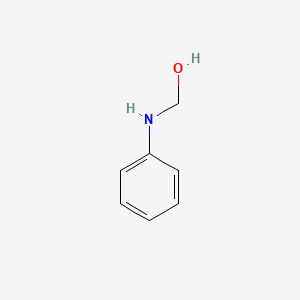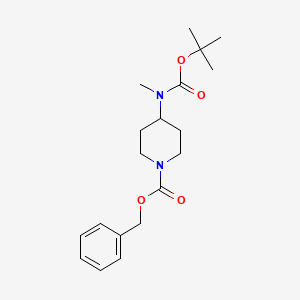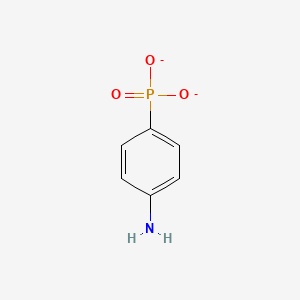
4-Phosphonatoaniline
Overview
Description
Synthesis Analysis
The synthesis of phosphonates, such as 4-Phosphonatoaniline, often involves the reaction of H-phosphonate diesters with aryl and vinyl halides . This process can be catalyzed by palladium and occurs with retention of configuration at the phosphorus center and in the vinyl moiety .Molecular Structure Analysis
The molecular structure of 4-Phosphonatoaniline consists of a phosphonate group attached to an aniline group . The phosphonate group is characterized by a highly stable C-P bond .Chemical Reactions Analysis
4-Phosphonatoaniline, like other phosphonates, can undergo various chemical reactions. For instance, it can participate in reactions involving the transfer of the essential prosthetic group 4‘-phosphopantetheine from coenzyme A to a highly conserved serine residue in all PCPs and ACPs .Scientific Research Applications
-
Chemistry
- Phosphorus-centered radicals have a wide application in pharmaceuticals, biology, agrochemistry, organic synthesis, and materials science .
- Metal phosphonate chemistry encompasses several areas such as materials chemistry, gas storage, pharmaceutics, corrosion control, classical chemical synthesis, X-Ray crystallography, powder diffraction, etc .
-
Biochemistry
-
Material Science
-
Pharmaceuticals
-
Environmental Science
-
Energy Storage
- Porous carbons, like activated carbons, have been traditionally employed as catalyst supports or adsorbents, but lately they are increasingly being used in the fabrication of supercapacitors and as hydrogen storage materials .
- Energy storage is a technology that stores energy for use in power generation, heating, and cooling applications at a later time using various methods and storage mediums .
-
Electronics
- Nanostructured materials have an increasing impact on electronics. The requirement for higher functionality, increased memory density, and higher speed is driving the need for smaller dimensions in electronics .
- Memories in digital electronics have a classification and characteristics that help them store data, perform calculations, and do complex operations .
-
Agriculture
-
Food Industry
- Nanoemulsions have potential application in the food industry for the delivery of nutraceuticals, coloring and flavoring agents, and antimicrobials .
- Nanotechnology can bring a revolution in the agro-systems, through an enhancement in crop yields and productivity, while maintaining environmental sustainability, and ecological and economic stability .
-
Textile Industry
- Chemical substances and additives have a crucial function in the manufacturing of textiles, starting from the elimination of impurities from fibers to providing the ultimate touch to the fabric .
- Polyurethane has recently increasingly gained scientific attention for a variety of applications in the textile and apparel industries .
-
Water Treatment
- Nanofiltration (NF) membranes have been used in many fields, including water treatment. NF stands out for its ability to effectively eliminate impurities, sediments, chemical effluents, and even hazardous substances like arsenic .
- Fundamental and applied research work in water treatment has relevance for water treatment down the line .
-
Cosmetics
Safety And Hazards
properties
IUPAC Name |
4-phosphonatoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOBMEMWHJWPNA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NO3P-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633742 | |
| Record name | (4-Aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phosphonatoaniline | |
CAS RN |
52331-30-3 | |
| Record name | (4-Aminophenyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




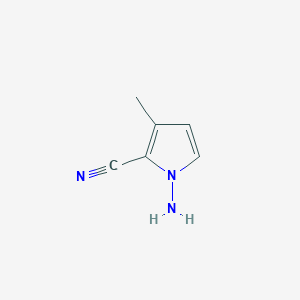
![2-Methyl-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-3-carboxylic acid](/img/structure/B1629208.png)
![7-Bromo-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1629209.png)

